3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H8N4O3 and its molecular weight is 292.254. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A study on the polymorphism of related compounds, including 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, revealed their potential anticancer activity. The polymorphic structures of these compounds show variations in intermolecular interactions, influencing their potential therapeutic applications. The stacking of ‘head-to-head’ type in the studied crystals indicates a strong intermolecular interaction, which could be significant in their anticancer properties (Shishkina et al., 2019).
Antimycobacterial Activity
The synthesis of coumarin-benzotriazole hybrids, which are structurally similar to the compound , showed notable antimycobacterial activity against Mycobacterium tuberculosis. One of the compounds demonstrated an effective minimum inhibitory concentration (MIC), suggesting that related compounds like 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one could have similar antimycobacterial properties (Ambekar et al., 2017).
Antibacterial and Antioxidant Activities
Research on thiazolyl-pyrazole-biscoumarin compounds, closely related to the subject compound, revealed significant antibacterial and antioxidant capacities. The incorporation of heterocyclic rings in the structure and the overall biological capacity of these compounds suggest that this compound might also possess similar bioactivities (Mahmoodi & Ghodsi, 2017).
Chromen-2-one Derivatives as Antineoplastic Agents
A study on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, which are structurally related, demonstrated their antineoplastic activities. These findings indicate the potential of structurally similar compounds, like this compound, in cancer treatment (Gašparová et al., 2010).
Antimicrobial Properties
Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives showed significant antimicrobial activity. The structural similarities suggest that this compound could exhibit similar properties (Bhat et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to act on enzymes like thymidylate-syn-thase, hdac(histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been reported to inhibit the activity of certain enzymes, thereby stopping proliferation .
Biochemical Pathways
Similar compounds have been reported to act on pathways like inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Result of Action
Similar compounds have been reported to have various activities such as antibacterial, anti-tumor, antiviral, and antioxidant .
Properties
IUPAC Name |
3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c20-15-10(7-9-3-1-2-4-12(9)21-15)13-18-19-14(22-13)11-8-16-5-6-17-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZNKFPNRVDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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